m-Loxoprofen

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

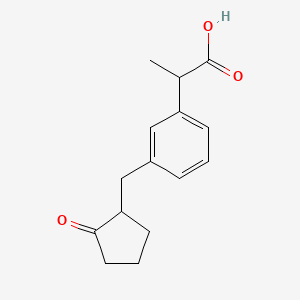

Molecular Formula |

C15H18O3 |

|---|---|

Molecular Weight |

246.30 g/mol |

IUPAC Name |

2-[3-[(2-oxocyclopentyl)methyl]phenyl]propanoic acid |

InChI |

InChI=1S/C15H18O3/c1-10(15(17)18)12-5-2-4-11(8-12)9-13-6-3-7-14(13)16/h2,4-5,8,10,13H,3,6-7,9H2,1H3,(H,17,18) |

InChI Key |

RRAGHLHBJAIJJG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC(=C1)CC2CCCC2=O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of m-Loxoprofen

This technical guide provides a comprehensive overview of the synthetic pathways and methodologies for producing m-Loxoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). The information is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthesis routes.

Core Synthesis Strategies

The synthesis of this compound can be broadly categorized into two primary strategies. The first approach commences with the construction of the cyclopentanone ring, followed by its attachment to the phenylpropionic acid moiety. The second, and more common, strategy involves the synthesis of a key intermediate, 2-(4-bromomethylphenyl)propionic acid or its ester, which is then used to alkylate a pre-formed cyclopentanone derivative. This guide will detail both approaches, with a focus on the most prevalent and practical methodologies.

Pathway 1: Synthesis via Dieckmann Condensation

This pathway builds the this compound molecule by first forming the cyclopentanone ring through an intramolecular condensation reaction, followed by alkylation and subsequent chemical transformations.

Logical Flow of Pathway 1

Caption: Synthesis of this compound starting from Dimethyl Adipate.

Experimental Protocols for Pathway 1

Step 1: Dieckmann Condensation of Dimethyl Adipate

-

Objective: To synthesize methyl 2-oxocyclopentanecarboxylate through an intramolecular Claisen condensation.

-

Procedure:

-

To a reaction vessel equipped with a mechanical stirrer, condenser, and dropping funnel, add sodium methoxide (1.1 equivalents) suspended in a suitable anhydrous solvent such as toluene or methanol.

-

Heat the suspension to reflux.

-

Add dimethyl adipate (1.0 equivalent) dropwise to the refluxing mixture.

-

Continue refluxing for several hours until the reaction is complete, as monitored by TLC or GC.

-

Cool the reaction mixture to room temperature and carefully quench by adding a slight excess of dilute aqueous acid (e.g., HCl or H₂SO₄) to neutralize the base.

-

Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., toluene or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 2-oxocyclopentanecarboxylate.

-

Purify the crude product by vacuum distillation.

-

Step 2: Alkylation with Methyl 2-(4-(bromomethyl)phenyl)propanoate

-

Objective: To couple the cyclopentanone ring with the phenylpropionate moiety.

-

Procedure:

-

In a reaction flask, dissolve methyl 2-oxocyclopentanecarboxylate (1.0 equivalent) in an anhydrous solvent like DMF or toluene.

-

Add a base such as sodium hydride or potassium carbonate (1.1 equivalents) and stir the mixture at room temperature for 30-60 minutes to form the enolate.

-

Add a solution of methyl 2-(4-(bromomethyl)phenyl)propanoate (1.0 equivalent) in the same solvent to the reaction mixture.

-

Heat the reaction to 50-80°C and maintain for several hours until completion.

-

Cool the mixture, quench with water, and extract with an organic solvent.

-

Wash the combined organic extracts, dry, and concentrate to obtain the crude product, methyl 2-(4-((1-methoxycarbonyl-2-oxocyclopentyl)methyl)phenyl)propanoate.

-

Step 3 & 4: Decarboxylation and Hydrolysis

-

Objective: To remove the ester group at the C1 position of the cyclopentanone ring and hydrolyze the methyl ester of the propionic acid side chain.

-

Procedure:

-

Heat the crude product from the previous step in an acidic aqueous solution (e.g., a mixture of HBr and acetic acid) at reflux for several hours[1].

-

Monitor the reaction for the disappearance of the starting material.

-

Cool the reaction mixture and extract with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

-

Purify by crystallization or column chromatography.

-

Step 5: Salt Formation

-

Objective: To convert this compound to its more stable and soluble sodium salt.

-

Procedure:

-

Dissolve the purified this compound in a suitable solvent such as ethanol or methanol.

-

Add a stoichiometric amount of sodium hydroxide solution dropwise while stirring.

-

Stir the mixture at room temperature for 1-2 hours.

-

The sodium salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

The resulting solid is collected by filtration, washed with a cold solvent, and dried to yield this compound sodium.

-

Quantitative Data for Pathway 1

| Step | Reaction | Reagents | Yield (%) | Purity (%) | Reference |

| 1 | Dieckmann Condensation | Dimethyl Adipate, Sodium Methoxide | 61-82 | Not specified | [2] |

| 2 | Alkylation | Methyl 2-oxocyclopentanecarboxylate, Methyl 2-(4-(bromomethyl)phenyl)propanoate, Base | Not specified | Not specified | |

| 3 & 4 | Decarboxylation & Hydrolysis | HBr, Acetic Acid | Not specified | Not specified | [1] |

| 5 | Salt Formation | This compound, NaOH | High | >99 |

Pathway 2: Synthesis via 2-(4-bromomethylphenyl)propionic acid Intermediate

This is a convergent synthesis where the two main fragments of the this compound molecule are synthesized separately and then joined.

Logical Flow of Pathway 2

Caption: Convergent synthesis of this compound.

Experimental Protocols for Pathway 2

Part A: Synthesis of 2-(4-bromomethylphenyl)propionic acid

Step 1: Reduction of p-Methylacetophenone

-

Objective: To produce 1-(p-tolyl)ethanol.

-

Procedure:

-

Dissolve p-Methylacetophenone in a suitable solvent like methanol or ethanol.

-

Cool the solution in an ice bath and add a reducing agent such as sodium borohydride in portions.

-

Stir the reaction mixture at room temperature until the starting material is consumed.

-

Quench the reaction by the slow addition of dilute hydrochloric acid.

-

Remove the solvent under reduced pressure and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate to obtain 1-(p-tolyl)ethanol.

-

Step 2: Synthesis of 2-(p-tolyl)propionic acid

-

This conversion can be achieved through various methods, including carbonylation of the corresponding alcohol or halide, or through rearrangement reactions. A common laboratory-scale method is the Willgerodt-Kindler reaction followed by hydrolysis.

Step 3: Bromination of 2-(p-tolyl)propionic acid

-

Objective: To introduce the bromine atom at the benzylic position.

-

Procedure:

-

Dissolve 2-(p-tolyl)propionic acid in a non-polar solvent such as carbon tetrachloride or chloroform.

-

Add N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and filter off the succinimide.

-

Wash the filtrate with aqueous sodium thiosulfate solution and then with water.

-

Dry the organic layer and remove the solvent to yield 2-(4-bromomethylphenyl)propionic acid, which can be purified by crystallization. A yield of up to 99% with a purity of 98.5% has been reported for a similar bromination process[3].

-

Part B: Final Assembly

Step 4: Alkylation of 2-Ethoxycarbonylcyclopentanone

-

Objective: To couple the two key fragments.

-

Procedure:

-

Prepare a solution of sodium ethoxide in ethanol.

-

Add 2-ethoxycarbonylcyclopentanone to this solution and stir to form the enolate.

-

Add 2-(4-bromomethylphenyl)propionic acid (or its ester) and heat the reaction mixture to reflux for several hours.

-

After cooling, neutralize the reaction mixture and remove the solvent.

-

Extract the product into an organic solvent, wash, dry, and concentrate.

-

Step 5: Hydrolysis and Decarboxylation

-

Objective: To obtain this compound.

-

Procedure:

-

The crude product from the previous step is subjected to acidic hydrolysis and decarboxylation by refluxing in a mixture of hydrobromic acid and acetic acid, as described in Pathway 1.

-

Work-up and purification are performed as previously described.

-

Step 6: Salt Formation

-

Objective: To produce this compound sodium.

-

Procedure:

-

The final salt formation is carried out using sodium hydroxide as detailed in Pathway 1.

-

Quantitative Data for Pathway 2

| Step | Reaction | Reagents | Yield (%) | Purity (%) | Reference |

| 3 | Bromination | 2-(p-tolyl)propionic acid, NBS, AIBN | High | High | [3] |

| 4 | Alkylation | 2-Ethoxycarbonylcyclopentanone, 2-(4-bromomethylphenyl)propionic acid, NaOEt | Good | Not specified | |

| 5 | Hydrolysis & Decarboxylation | HBr, Acetic Acid | Good | High | [1] |

Asymmetric Synthesis and Chiral Resolution

This compound possesses a chiral center in the propionic acid side chain, and its pharmacological activity resides primarily in the (S)-enantiomer. Therefore, methods for obtaining the enantiomerically pure form are of great interest.

Enzymatic Kinetic Resolution

-

Concept: This method utilizes the stereoselectivity of enzymes, such as lipases, to preferentially react with one enantiomer in a racemic mixture, allowing for the separation of the two.

-

Methodology: A common approach involves the enzymatic kinetic resolution of a racemic alcohol precursor of Loxoprofen. For instance, racemic 2-(p-{[(p-methoxy phenyl) methoxy]methyl}phenyl)propanol can be resolved using lipase from Burkholderia cepacia (lipase-PS) with vinyl acetate as an acyl donor. This reaction can yield the (S)-acetate with high enantiomeric excess (e.g., 98% ee), which can then be converted to (S)-Loxoprofen[4].

Chiral Chromatography

-

Concept: High-performance liquid chromatography (HPLC) with a chiral stationary phase can be used to separate the enantiomers of this compound or its precursors.

-

Methodology: A Chiralcel OJ column with a mobile phase of hexane-2-propanol-trifluoroacetic acid has been successfully used for the resolution of loxoprofen stereoisomers[5][6]. This analytical technique can also be scaled up for preparative separation.

Asymmetric Synthesis Workflow

Caption: General workflow for obtaining enantiomerically pure Loxoprofen.

Conclusion

The synthesis of this compound can be achieved through several viable pathways, with the choice of route often depending on the availability of starting materials, scalability, and the desired stereochemical purity. The methods outlined in this guide, from the classical Dieckmann condensation to modern asymmetric approaches, provide a solid foundation for researchers and professionals in the field of pharmaceutical development. The provided experimental protocols and quantitative data serve as a practical resource for the synthesis and optimization of this compound production.

References

- 1. fiveable.me [fiveable.me]

- 2. US20060079709A1 - Process for preparing cyclic ketones - Google Patents [patents.google.com]

- 3. 2-(4-Bromomethyl)phenylpropionic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereospecific analysis of loxoprofen in plasma by chiral column liquid chromatography with a circular dichroism-based detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Navigating the Preclinical Journey of m-Loxoprofen: A Technical Guide to its Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and bioavailability of m-Loxoprofen, the active trans-alcohol metabolite of the non-steroidal anti-inflammatory drug (NSAID) Loxoprofen. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this active moiety in preclinical models is paramount for predicting its clinical efficacy and safety profile. This document synthesizes key data from various studies, details experimental methodologies, and visualizes metabolic pathways to serve as a vital resource for professionals in drug development.

Loxoprofen, a prodrug, undergoes rapid conversion to its active trans-alcohol form (this compound or trans-OH form) by carbonyl reductase in the liver and other tissues.[1][2] This active metabolite is responsible for the drug's anti-inflammatory and analgesic effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[1][3]

Quantitative Pharmacokinetic Parameters of this compound

The following tables summarize the key pharmacokinetic parameters of Loxoprofen and its active metabolite, this compound, in various preclinical models following different routes of administration.

Table 1: Pharmacokinetic Parameters of Loxoprofen and its Metabolites in Mice Following Oral Administration (20 mg/kg)

| Parameter | Loxoprofen | cis-LOX | trans-LOX (this compound) |

| Cmax (µg/mL) | 2.5 ± 0.2 | 1.1 ± 0.2 | 2.1 ± 0.2 |

| AUC(0–60) (µg·min/mL) | 53.5 ± 6.1 | 29.9 ± 4.4 | 67.6 ± 5.7 |

| Data from a study investigating the effects of CYP3A modulators on Loxoprofen pharmacokinetics in mice.[4] |

Table 2: Pharmacokinetic Parameters of Loxoprofen and its Metabolites in Rats Following Intravenous and Oral Administration

| Administration Route | Compound | Dose (mg/kg) | Cmax (µg/mL) | AUC0-t (µg·min/mL) | Absolute Bioavailability (%) |

| Intravenous | Loxoprofen | 2.5 | - | - | - |

| Oral | Loxoprofen | 10 | - | - | 73.8 |

| Intravenous | trans-OH form | 2.5 | - | 119 ± 7.2 | - |

| Oral | trans-OH form | 10 | - | - | 94.7 (AUC0-t ratio) |

| Data compiled from a study on the pharmacokinetics of Loxoprofen after dermal application in rats.[5] |

Table 3: Pharmacokinetic Parameters of Loxoprofen and its Metabolites in Beagle Dogs Following Oral Administration

| Formulation | Dose (mg) | Cmax (µg/mL) | Tmax (h) | AUC0–t (µg·h/mL) | AUC0–∞ (µg·h/mL) |

| Commercial Tablet | 60 | - | - | - | - |

| Sustained Release Pellets | 90 | 2.40 | 5 | - | - |

| Data from a study on a novel sustained-release Loxoprofen pellet.[6] |

Metabolic Pathways of Loxoprofen

Loxoprofen undergoes extensive metabolism, primarily through reduction and oxidation, followed by glucuronide conjugation. The metabolic fate of Loxoprofen is a critical determinant of its therapeutic activity and potential for drug-drug interactions.

Metabolic conversion of Loxoprofen to its active and inactive metabolites.

Experimental Protocols

A clear and reproducible experimental design is fundamental to pharmacokinetic and bioavailability studies. Below are detailed methodologies for key experiments cited in the literature.

Pharmacokinetic Study in Mice

-

Animal Model: Male ICR mice.[4]

-

Drug Administration: Loxoprofen was administered orally at a dose of 20 mg/kg after a 12-hour fasting period.[4]

-

Sample Collection: Blood samples were collected at various time points up to 240 minutes post-administration.[4]

-

Sample Preparation: Plasma was separated by centrifugation.

-

Analytical Method: The concentrations of Loxoprofen, cis-Loxoprofen, and trans-Loxoprofen in plasma were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4]

-

Chromatographic Separation: A Kinetex® C18 reverse-phase column (150 mm × 2.1 mm, 2.6-μm) was used with a gradient mobile phase consisting of 0.1% aqueous formic acid and 0.1% formic acid in acetonitrile at a flow rate of 0.22 mL/min.[4]

-

Mass Spectrometry: Multiple reaction monitoring (MRM) was used for quantification. The MRM transitions were m/z 245.0 → 83.1 for Loxoprofen, m/z 247.1 → 202.2 for cis-Loxoprofen, and m/z 247.1 → 203.1 for trans-Loxoprofen.[4]

-

-

Pharmacokinetic Analysis: Non-compartmental analysis was used to determine pharmacokinetic parameters such as Cmax, Tmax, and AUC.[4]

Workflow for the pharmacokinetic study of Loxoprofen in mice.

Dermal Application and Bioavailability Study in Rats

-

Animal Model: Male Wistar-Imamichi rats.[5]

-

Drug Administration:

-

Sample Collection: Blood samples were collected at various time points. Skin and skeletal muscle tissues were also collected.[5]

-

Sample Preparation: Plasma was obtained by centrifugation. Tissue samples were homogenized.

-

Analytical Method: Concentrations of Loxoprofen and its trans-OH form were determined by a validated analytical method.

-

Pharmacokinetic and Bioavailability Analysis: Non-compartmental analysis was used to calculate pharmacokinetic parameters. Absolute bioavailability (F) after oral administration was calculated using the formula: F = (AUC0−∞(p.o.) / AUC0−∞(i.v.)) × 100%. The AUC ratio for dermal application was also determined.[5]

Inhibition of Cyclooxygenase (COX) Pathway

The primary mechanism of action of this compound is the inhibition of COX-1 and COX-2 enzymes. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[1][3]

References

- 1. Exploring the Metabolism of Loxoprofen in Liver Microsomes: The Role of Cytochrome P450 and UDP-Glucuronosyltransferase in Its Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Loxoprofen - Wikipedia [en.wikipedia.org]

- 3. Enzymologic and Pharmacologic Profile of Loxoprofen Sodium and Its Metabolites [jstage.jst.go.jp]

- 4. Assessing Drug Interaction and Pharmacokinetics of Loxoprofen in Mice Treated with CYP3A Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ingentaconnect.com [ingentaconnect.com]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Structure and Physicochemical Properties of Loxoprofen

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivatives group. It is a prodrug that, after oral administration, is rapidly converted into its active metabolite, a potent non-selective inhibitor of the cyclooxygenase (COX) enzymes. This mechanism underlies its effective analgesic, anti-inflammatory, and antipyretic properties. Marketed as a racemic mixture, Loxoprofen is widely used for the management of pain and inflammation associated with various conditions, including rheumatoid arthritis, osteoarthritis, and postoperative pain. This guide provides a detailed overview of its chemical structure and core physicochemical properties, supplemented with experimental protocols for their determination.

Chemical Structure and Identity

Loxoprofen is chemically described as a propionic acid in which one of the hydrogens at position 2 is substituted by a 4-[(2-oxocyclopentyl)methyl]phenyl group.

Chemical Structure (2D)

Image Source: PubChem CID 3965

Table 1: Chemical Identification of Loxoprofen

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | 2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoic acid | |

| CAS Number | 68767-14-6 | |

| Molecular Formula | C₁₅H₁₈O₃ |

| Synonyms | (RS)-2-{4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid, CS-600 | |

Physicochemical Properties

The physicochemical characteristics of Loxoprofen are critical to its formulation, delivery, and pharmacokinetic profile. As a weakly acidic drug, its solubility is notably pH-dependent.

Table 2: Summary of Physicochemical Properties of Loxoprofen

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 246.30 g/mol | |

| Melting Point | 108.5 - 111 °C | |

| logP (Octanol/Water) | 1.97 | |

| pKa | Not explicitly found in cited literature. As a propionic acid derivative, it is a weak acid. The pKa is expected to be similar to other profens (e.g., Ibuprofen, ~4.5). |

| Solubility | Poorly soluble in water at low pH, with good solubility at high pH. Described as soluble in methanol, freely soluble in ethanol, and practically insoluble in diethyl ether, acetone, and chloroform. | |

Mechanism of Action: COX Inhibition Pathway

Loxoprofen itself is pharmacologically inactive. Following absorption, it is rapidly biotransformed by carbonyl reductase enzymes into its active trans-alcohol metabolite. This active form exerts its therapeutic effects by non-selectively inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. This inhibition blocks the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.

Caption: Loxoprofen's mechanism of action via COX-1/2 inhibition.

Experimental Protocols

The following sections outline generalized protocols for the determination of key physicochemical properties of Loxoprofen.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting range of a solid compound using a standard melting point apparatus.

-

Sample Preparation: The Loxoprofen sample must be finely powdered and completely dry. If necessary, dry the sample in a desiccator over a suitable drying agent.

-

Capillary Loading: Jab the open end of a capillary tube into the powdered sample. Tap the closed end of the tube on a hard surface to pack the solid down. Repeat until a column of 2-3 mm of tightly packed sample is at the bottom of the tube.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Approximate Determination (if unknown): Heat the sample at a rapid rate (e.g., 10-20 °C/min) to determine an approximate melting range. Allow the apparatus to cool.

-

Accurate Determination: Using a fresh sample, heat rapidly to a temperature approximately 20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded range is the melting point.

pKa Determination (Potentiometric Titration)

This protocol outlines the determination of the acid dissociation constant (pKa) for an acidic compound like Loxoprofen using potentiometric titration.

-

Apparatus Calibration: Calibrate a pH meter and electrode using standard buffers (e.g., pH 4, 7, and 10).

-

Solution Preparation:

-

Prepare a standardized titrant solution of 0.1 M Sodium Hydroxide (NaOH).

-

Prepare a standardized solution of 0.1 M Hydrochloric Acid (HCl).

-

Accurately weigh and dissolve the Loxoprofen sample in a suitable solvent (e.g., a co-solvent like methanol may be needed for sparingly soluble compounds) and dilute with water to a known concentration (e.g., 1 mM).

-

Add a salt solution (e.g., 0.15 M KCl) to maintain constant ionic strength.

-

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the Loxoprofen solution into a beaker with a magnetic stir bar.

-

If necessary, acidify the solution to a low pH (e.g., pH 2) with 0.1 M HCl to ensure the analyte is fully protonated.

-

Immerse the calibrated pH electrode in the solution.

-

Begin titration by adding small, precise increments of the 0.1 M NaOH titrant.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches a high value (e.g., pH 12) to ensure the titration curve is complete.

-

-

Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest section (inflection point) of the titration curve. Perform the titration in triplicate for accuracy.

logP Determination (Shake-Flask Method)

This protocol describes the classic shake-flask method for determining the octanol-water partition coefficient (logP).

-

Phase Preparation: Prepare a phosphate buffer solution (e.g., pH 7.4). Saturate the buffer with n-octanol and, separately, saturate n-octanol with the buffer. Allow the phases to separate for at least 24 hours.

-

Sample Preparation: Prepare a stock solution of Loxoprofen in the n-octanol-saturated buffer.

-

Partitioning: In a separatory funnel or vial, combine a known volume of the octanol-saturated buffer and the buffer-saturated octanol (e.g., in a 1:1 ratio). Add a known amount of the Loxoprofen stock solution.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases. Then, allow the phases to separate completely, often by centrifugation.

-

Quantification: Carefully withdraw an aliquot from both the aqueous and the octanol phases. Determine the concentration of Loxoprofen in each phase using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Caption: Experimental workflow for logP determination via shake-flask.

The Prodrug Nature of Loxoprofen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative group. It is widely prescribed for the management of pain and inflammation associated with various musculoskeletal and joint disorders. A key feature of loxoprofen is its nature as a prodrug, which contributes to its favorable gastrointestinal safety profile compared to other NSAIDs. This technical guide provides an in-depth exploration of the biotransformation of loxoprofen into its active metabolite, its mechanism of action, relevant pharmacokinetic data, and the experimental methodologies used to elucidate its metabolic pathways.

Bioactivation and Metabolism of Loxoprofen

Loxoprofen is pharmacologically inactive in its parent form and requires metabolic conversion to exert its therapeutic effects. This bioactivation primarily occurs in the liver, where carbonyl reductase enzymes convert loxoprofen to its active trans-alcohol metabolite, 2-(4-((trans-2-hydroxycyclopentyl)-methyl)-phenyl) propionic acid. This conversion is rapid, with the active metabolite reaching peak plasma concentrations within 30 to 50 minutes after oral administration.

In addition to the formation of the active trans-alcohol metabolite, loxoprofen also undergoes metabolism to an inactive cis-alcohol metabolite. The bioactivation to the trans-alcohol form is significantly higher, approximately five times more than the formation of the cis-isomer.

Further metabolism of loxoprofen and its alcohol metabolites involves Phase I and Phase II reactions. Cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5, are responsible for the hydroxylation of loxoprofen to two mono-hydroxylated metabolites (M3 and M4). Glucuronidation, a Phase II reaction, is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, with UGT2B7 being the major isoform involved. This process leads to the formation of glucuronide conjugates of both the parent drug (M5 and M6) and its alcohol metabolites (M7 and M8).

The metabolic pathway of loxoprofen is depicted in the following diagram:

Mechanism of Action

The therapeutic effects of loxoprofen are mediated by its active trans-alcohol metabolite, which is a potent non-selective inhibitor of cyclooxygenase (COX) enzymes. COX enzymes, which exist in two isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins from arachidonic acid. Prostaglandins are key mediators of inflammation, pain, and fever.

-

COX-1 is a constitutively expressed enzyme involved in various physiological functions, including the protection of the gastric mucosa and platelet aggregation.

-

COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is primarily responsible for the production of prostaglandins that mediate pain and inflammation.

By inhibiting both COX-1 and COX-2, the active metabolite of loxoprofen reduces the synthesis of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects. The non-selective nature of this inhibition is a characteristic shared with many traditional NSAIDs.

The signaling pathway for the mechanism of action is illustrated below:

Quantitative Data

The following tables summarize key pharmacokinetic and pharmacodynamic parameters of loxoprofen and its active metabolite.

Table 1: Pharmacokinetic Parameters of Loxoprofen and its Active Metabolite

| Parameter | Loxoprofen | trans-Alcohol Metabolite | Reference(s) |

| Time to Peak Plasma Concentration (Tmax) | ~30 minutes | ~50 minutes | |

| Elimination Half-life | ~75 minutes | ~1.25 hours | |

| Plasma Protein Binding | ~97% | ~92.8% | |

| Bioavailability (Oral) | 95% | - | |

| Volume of Distribution | 0.16 L/kg | - | |

| Renal Excretion | ~50% (within 8 hours) | - | |

| Fecal Excretion | 20% - 30% | - |

Table 2: In Vitro Enzyme Inhibition Data

| Compound | Target | ID50 (mg/kg) | Reference(s) |

| Loxoprofen | PGE2 production (in vivo) | 0.07 | |

| 6-keto-PGF1α production (in vivo) | 0.10 | ||

| Indomethacin | PGE2 production (in vivo) | 0.24 | |

| 6-keto-PGF1α production (in vivo) | 0.47 |

Experimental Protocols

In Vitro Metabolism in Human Liver Microsomes

This experimental workflow is designed to identify the metabolic enzymes involved in the biotransformation of loxoprofen.

Objective: To identify the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) isoforms involved in loxoprofen metabolism.

Methodology:

-

Incubation: Loxoprofen (5 µM) is incubated with human liver microsomes (1 mg/mL) or recombinant human CYP or UGT isoforms (5 pmol) in a phosphate buffer (0.1 M, pH 7.4) at 37°C for 60 minutes.

-

Cofactor Addition: For CYP-mediated metabolism, a β-NADPH generating system is added. For UGT-mediated metabolism, alamethicin (25 µg/mL) and UDPGA (5 mM) are added.

-

Reaction Termination: The reaction is stopped by adding acetonitrile.

-

Sample Preparation: The mixture is centrifuged, and the supernatant is dried and reconstituted in 20% acetonitrile.

-

Analysis: The metabolites are identified and quantified using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HR/MS).

-

Inhibition Studies: To confirm the involvement of specific CYP isoforms, selective inhibitors such as ketoconazole (for CYP3A4/5) are co-incubated with loxoprofen and liver microsomes.

In Vivo Pharmacokinetic Studies in Rats

This protocol is used to evaluate the absorption, distribution, metabolism, and excretion (ADME) of loxoprofen and its active metabolite after different routes of administration.

Objective: To compare the pharmacokinetics of loxoprofen and its trans-alcohol metabolite following oral and dermal administration.

Methodology:

-

Animal Model: Wistar rats are used for the study.

-

Drug Administration: A single dose of loxoprofen is administered either orally or as a dermal gel.

-

Sample Collection: Blood, skin, and skeletal muscle samples are collected at various time points over 24 hours.

-

Sample Processing: Plasma is separated from blood samples. Tissue samples are homogenized.

-

Extraction: Loxoprofen and its metabolites are extracted from the plasma and tissue homogenates.

-

Analysis: The concentrations of loxoprofen and its trans-alcohol metabolite are determined using a validated analytical method, such as LC-MS/MS.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the concentration-time data.

Conclusion

Loxoprofen serves as a prime example of a successful prodrug strategy in NSAID development. Its conversion to a potent COX inhibitor after absorption minimizes direct contact with the gastric mucosa, thereby reducing gastrointestinal side effects. Understanding the intricate metabolic pathways involving carbonyl reductases, CYPs, and UGTs is crucial for predicting potential drug-drug interactions and optimizing its therapeutic use. The experimental methodologies outlined in this guide provide a framework for further research into the metabolism and disposition of loxoprofen and other prodrugs.

The Cutting Edge of Pain Relief: A Technical Guide to the Biological Evaluation of Novel Loxoprofen Derivatives

For Researchers, Scientists, and Drug Development Professionals

Loxoprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), stands as a cornerstone in the management of pain and inflammation. However, like other traditional NSAIDs, its clinical utility can be hampered by gastrointestinal side effects. This has spurred the development of novel loxoprofen derivatives engineered for enhanced efficacy and, crucially, an improved safety profile. This technical guide provides an in-depth overview of the core biological evaluation methodologies for these next-generation anti-inflammatory agents, complete with detailed experimental protocols, comparative data, and visual workflows to empower researchers in this critical field of drug discovery.

Core Principles in the Evaluation of Loxoprofen Derivatives

The biological assessment of novel loxoprofen derivatives is a multi-faceted process designed to characterize their pharmacological activity and safety. The primary objectives are to:

-

Quantify Anti-Inflammatory and Analgesic Efficacy: Determine the potency of new derivatives in reducing inflammation and alleviating pain compared to the parent compound and other standard NSAIDs.

-

Elucidate the Mechanism of Action: Primarily, this involves assessing the inhibitory activity against cyclooxygenase (COX) enzymes, COX-1 and COX-2. A key goal is often to identify derivatives with higher selectivity for COX-2, which is associated with a reduced risk of gastrointestinal complications.[1]

-

Evaluate Gastrointestinal Safety: Directly measure the potential for the new compounds to induce gastric damage, a common adverse effect of NSAIDs.

-

Assess In Vitro Cytotoxicity: Determine the potential for the derivatives to cause cell death, which can be an indicator of off-target effects or a desired characteristic for potential anti-cancer applications.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on novel loxoprofen derivatives, providing a comparative overview of their biological activities.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Loxoprofen | 1.2 | 2.5 | 0.48 | [1] |

| Derivative 31 | 15 | 0.8 | 18.75 | [1] |

| Fluoro-loxoprofen | - | - | - | [2] |

Note: A higher selectivity index indicates greater selectivity for COX-2.

Table 2: In Vivo Anti-Inflammatory and Analgesic Activity

| Compound | Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema) - ED50 (mg/kg) | Analgesic Activity (Acetic Acid-Induced Writhing) - % Inhibition | Reference |

| Loxoprofen Sodium | 1.15 (i.m.) | - | [3] |

| Loxoprofen Derivative (unspecified) | - | Stronger than Loxoprofen | [4] |

Table 3: In Vivo Gastrointestinal Ulceration

| Compound | Dose (mg/kg) | Ulcer Index (mm) | Reference |

| Loxoprofen | 30 | ~2.5 | [1] |

| Derivative 31 | 30 | ~0.5 | [1] |

| Loxoprofen Derivative (unspecified) | 40 | Significantly lower than Loxoprofen | [4] |

Table 4: In Vitro Cytotoxicity (MTT Assay)

| Compound | Cell Line | IC50 (µM) | Reference |

| Loxoprofen | Gastric Cancer Cells | Induces apoptosis | [5] |

| Loxoprofen-OH | Gastric Cancer Cells | Induces apoptosis | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of novel loxoprofen derivatives.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the potency and selectivity of a compound in inhibiting the two main isoforms of the COX enzyme.

Methodology:

-

Enzyme and Substrate Preparation:

-

Recombinant human COX-1 and COX-2 enzymes are used.

-

Arachidonic acid is used as the substrate.

-

A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor is prepared.

-

-

Assay Procedure:

-

The test compound (novel loxoprofen derivative) is dissolved in a suitable solvent (e.g., DMSO) and prepared in a series of dilutions.

-

In a 96-well plate, the reaction buffer, enzyme (either COX-1 or COX-2), and test compound are added to each well.

-

The plate is pre-incubated to allow the compound to bind to the enzyme.

-

The reaction is initiated by the addition of arachidonic acid.

-

The plate is incubated at 37°C for a specified time (e.g., 10-20 minutes).

-

-

Detection and Analysis:

-

The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.

-

The absorbance is read using a microplate reader.

-

The percentage of inhibition for each compound concentration is calculated relative to a control (no inhibitor).

-

The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model to assess the acute anti-inflammatory activity of a compound.

Methodology:

-

Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used. Animals are fasted overnight before the experiment with free access to water.

-

Compound Administration:

-

The test compound (novel loxoprofen derivative) and a reference drug (e.g., loxoprofen, indomethacin) are suspended in a vehicle (e.g., 0.5% carboxymethylcellulose).

-

The compounds are administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group receives only the vehicle.

-

-

Induction of Inflammation:

-

One hour after compound administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

-

Measurement of Paw Edema:

-

The paw volume is measured immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

The degree of swelling is calculated as the increase in paw volume from the baseline.

-

-

Data Analysis:

-

The percentage of inhibition of edema for each group is calculated relative to the control group.

-

The ED50 value (the dose that causes 50% inhibition of edema) can be determined from the dose-response curve.

-

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice

This model is used to evaluate the peripheral analgesic activity of a compound.

Methodology:

-

Animals: Male Swiss albino mice (20-25 g) are used.

-

Compound Administration:

-

The test compound, a reference drug (e.g., loxoprofen, aspirin), and a vehicle are administered orally or intraperitoneally.

-

-

Induction of Pain:

-

Thirty minutes after compound administration, 0.1 mL/10 g body weight of a 0.6% acetic acid solution is injected intraperitoneally.

-

-

Observation:

-

Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber.

-

After a 5-minute latency period, the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 20 minutes).

-

-

Data Analysis:

-

The mean number of writhes for each group is calculated.

-

The percentage of analgesic activity (inhibition of writhing) is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

-

In Vivo Gastrointestinal Ulceration Model in Rats

This model assesses the potential of a compound to cause gastric damage.

Methodology:

-

Animals: Male Wistar rats (180-220 g) are fasted for 24 hours before the experiment but allowed free access to water.

-

Compound Administration:

-

The test compound and a reference drug are administered orally at ulcerogenic doses. A control group receives the vehicle.

-

-

Evaluation of Gastric Lesions:

-

Four to six hours after compound administration, the rats are euthanized.

-

The stomachs are removed, opened along the greater curvature, and rinsed with saline to visualize the gastric mucosa.

-

The number and severity of ulcers are scored. The total length of the lesions for each stomach is measured.

-

The Ulcer Index (UI) is calculated based on the scoring system.

-

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Culture:

-

A suitable cell line (e.g., a cancer cell line or a normal cell line) is seeded in a 96-well plate and allowed to adhere and grow for 24 hours.

-

-

Compound Treatment:

-

The test compound is dissolved and diluted to various concentrations.

-

The culture medium is replaced with a medium containing the different concentrations of the test compound. A control group receives the vehicle only.

-

The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, the medium is removed, and a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

The plate is incubated for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization and Absorbance Measurement:

-

The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

-

-

Data Analysis:

-

The cell viability is expressed as a percentage of the control.

-

The IC50 value (the concentration of the compound that reduces cell viability by 50%) is determined from the dose-response curve.

-

Visualizing the Pathways and Processes

Diagrams are essential for illustrating the complex biological pathways and experimental workflows involved in the evaluation of loxoprofen derivatives.

Caption: Mechanism of action of selective loxoprofen derivatives.

Caption: Workflow for in vivo anti-inflammatory and analgesic assays.

Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.

Conclusion

The biological evaluation of novel loxoprofen derivatives is a rigorous and systematic process that is essential for identifying promising new drug candidates. By employing a combination of in vitro and in vivo assays, researchers can build a comprehensive profile of a compound's efficacy, mechanism of action, and safety. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for scientists and drug development professionals working to advance the field of anti-inflammatory therapeutics and bring safer and more effective pain relief to patients. The development of derivatives with high COX-2 selectivity remains a promising strategy for mitigating the gastrointestinal side effects associated with traditional NSAIDs.[1]

References

- 1. Synthesis and biological evaluation of loxoprofen derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of pharmacokinetics between loxoprofen and its derivative with lower ulcerogenic activity, fluoro-loxoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory, analgesic and antipyretic activities of loxoprofen sodium given intramuscularly in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US8431614B2 - Loxoprofen derivative and pharmaceutical preparation containing the same - Google Patents [patents.google.com]

- 5. Low direct cytotoxicity of loxoprofen on gastric mucosal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of m-Loxoprofen

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of m-Loxoprofen in pharmaceutical formulations. The described protocol is designed for accuracy, precision, and high-throughput analysis, making it suitable for quality control, stability studies, and pharmacokinetic research. The method utilizes a reversed-phase C18 column with UV detection, ensuring reliable and reproducible results.

Introduction

Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylpropionic acid group.[1][2] It is a prodrug that, after oral administration, is converted to its active metabolite, an alcohol derivative, which exerts potent analgesic, anti-inflammatory, and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes. Accurate and reliable quantification of Loxoprofen in pharmaceutical dosage forms is crucial for ensuring product quality and therapeutic efficacy. This document outlines a validated HPLC method for the determination of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

| Parameter | Condition |

| HPLC Column | PRIMESIL C18 (4.6 x 250 mm, 5 µm) or equivalent[3] |

| Mobile Phase | Methanol and 0.05% Orthophosphoric Acid (OPA) buffer (75:25 v/v)[3] |

| Flow Rate | 1.0 mL/min[2][3] |

| Injection Volume | 20 µL[3][4] |

| Detection Wavelength | 225 nm[3] |

| Column Temperature | Ambient |

| Run Time | Approximately 10 minutes |

Chemicals and Reagents

-

Loxoprofen Sodium reference standard

-

Methanol (HPLC grade)

-

Orthophosphoric acid (OPA) (Analytical grade)

-

Water (HPLC grade)

Standard Solution Preparation

-

Stock Solution (100 µg/mL): Accurately weigh 10 mg of Loxoprofen Sodium reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 5 µg/mL to 25 µg/mL.[3]

Sample Preparation (from Tablets)

-

Weigh and finely powder 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 10 mg of Loxoprofen and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

-

Dilute to volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in the table below.

| Validation Parameter | Result |

| Linearity (Concentration Range) | 5 - 25 µg/mL[3] |

| Correlation Coefficient (r²) | > 0.999[3] |

| Accuracy (% Recovery) | 97.71% to 101.09%[3] |

| Precision (% RSD) | < 2%[3] |

| Limit of Detection (LOD) | 0.09175 µg/mL[3] |

| Limit of Quantification (LOQ) | 0.278032 µg/mL[3] |

Experimental Workflow

The following diagram illustrates the experimental workflow for the HPLC quantification of this compound.

Caption: Experimental workflow for this compound quantification by HPLC.

Signaling Pathway (Inhibition of Cyclooxygenase)

Loxoprofen acts by inhibiting the cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of pain and inflammation.

Caption: Loxoprofen's mechanism of action via COX enzyme inhibition.

Conclusion

The HPLC method detailed in this application note is a simple, rapid, and reliable technique for the quantification of this compound in pharmaceutical preparations. The method has been validated to demonstrate its accuracy, precision, and linearity, making it a valuable tool for routine quality control and research applications. The short run time allows for high-throughput analysis, increasing laboratory efficiency.

References

Application Notes and Protocols for the Development of a Sustained-Release Loxoprofen Formulation

A Note on "m-Loxoprofen": The term "this compound" is not standard in the available scientific literature. Loxoprofen is a prodrug that is converted in the body to its active trans-alcohol metabolite.[1][2] This document will proceed under the assumption that the intended subject is a sustained-release formulation of Loxoprofen, which would, in turn, provide sustained levels of its active metabolite.

Introduction

Loxoprofen is a potent non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylpropionic acid group.[3] It functions as a prodrug, rapidly converting to its active trans-alcohol metabolite after absorption.[1][2] This active form is a non-selective cyclooxygenase (COX) inhibitor, blocking the synthesis of prostaglandins involved in inflammation, pain, and fever.[1][2][4] Loxoprofen is clinically used for treating chronic inflammatory conditions like rheumatoid arthritis and osteoarthritis, as well as for acute pain management.[3][4]

Due to a short biological half-life of approximately 75 minutes, conventional immediate-release formulations of Loxoprofen require frequent administration (typically three times a day) to maintain therapeutic plasma concentrations.[1][5] This can lead to poor patient compliance and an increased risk of gastrointestinal side effects.[5][6] Developing a sustained-release (SR) formulation of Loxoprofen aims to prolong the drug's therapeutic effect, reduce dosing frequency, improve patient compliance, and potentially minimize adverse effects by maintaining a more stable plasma drug concentration.[6][7]

This document outlines protocols for developing and evaluating a sustained-release Loxoprofen formulation, focusing on two common approaches: polymer matrix tablets and coated pellets.

Data Presentation

Table 1: Example Formulations for Loxoprofen Sustained-Release Microspheres

| Formulation Code | Drug:Polymer Ratio (Loxoprofen:Ethylcellulose) | Average Particle Size (μm) | Encapsulation Efficiency (%) | Cumulative Release at 8h (%) |

| F1 | 1:1 | 266.16 | 74.96 | 76.84 |

| F2 | 1:2 | - | - | 80.32 |

| F3 | 1:3 | 329.18 | 84.57 | 86.17 |

Data synthesized from a study on ethylcellulose-based microspheres prepared by a solvent evaporation technique.[8]

Table 2: Example Formulations for Loxoprofen Sustained-Release Matrix Tablets

| Formulation Code | Loxoprofen Sodium (%) | HPMC K4M (%) | Lactose (%) | PVP K30 (%) | Magnesium Stearate (%) |

| T1 | 20 | 20 | 58 | 1 | 1 |

| T2 | 20 | 30 | 48 | 1 | 1 |

| T3 | 20 | 40 | 38 | 1 | 1 |

Note: This table presents a hypothetical composition for matrix tablets based on common excipients.[3]

Table 3: Pharmacokinetic Parameters of Loxoprofen Formulations in Beagle Dogs

| Formulation Type | Cmax (µg/mL) | Tmax (h) | AUC (0-24h) (µg·h/mL) | Relative Bioavailability (%) |

| Immediate-Release Tablet | - | - | - | 100 (Reference) |

| Sustained-Release Pellets | - | - | - | 87.16 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve. Data extracted from a study comparing an optimized SR pellet formulation to a conventional immediate-release tablet.[5]

Experimental Protocols & Visualizations

Formulation Development: Sustained-Release Matrix Tablets

This protocol describes the preparation of Loxoprofen SR tablets using a hydrophilic matrix system, where polymers like Hydroxypropyl Methylcellulose (HPMC) control drug release.[9]

Protocol:

-

Blending: Accurately weigh Loxoprofen sodium, HPMC, and filler (e.g., lactose) and blend them in a suitable mixer for 15 minutes to ensure homogeneity.[3]

-

Granulation: Prepare a binder solution (e.g., 8% PVP K30 in alcohol).[3] Add the binder solution to the powder blend under continuous mixing to form a wet mass.

-

Sieving: Pass the wet mass through a 24-mesh sieve to produce wet granules.[3]

-

Drying: Dry the granules in a fluid bed dryer at 40°C for 2 hours or until the loss on drying is within the specified limits.[3]

-

Sizing: Pass the dried granules through a 24-mesh sieve to obtain uniform size.[3]

-

Lubrication: Add a lubricant (e.g., magnesium stearate) to the dried granules and blend for 5 minutes.

-

Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling.[10]

Caption: Workflow for developing sustained-release matrix tablets.

Formulation Development: Sustained-Release Coated Pellets/Microspheres

This protocol details the preparation of Loxoprofen-loaded microspheres using the solvent evaporation technique, a common method for microencapsulation.[8][11]

Protocol:

-

Polymer Solution: Dissolve a release-controlling polymer (e.g., ethylcellulose) in a suitable organic solvent like dichloromethane to form a homogenous solution.[8]

-

Drug Dispersion: Add the calculated quantity of Loxoprofen to the polymer solution and mix thoroughly until a uniform dispersion is achieved.[8]

-

Emulsification: Prepare an aqueous solution (e.g., 300ml) containing a surfactant (e.g., 1% v/v Tween 80).[8] While stirring the aqueous phase at a controlled speed (e.g., 1000 rpm), add the drug-polymer dispersion in a thin stream to form an oil-in-water emulsion.[8]

-

Solvent Evaporation: Continue stirring at room temperature for approximately 3 hours to allow the dichloromethane to evaporate, leading to the formation of solid, spherical microspheres.[8]

-

Collection and Drying: Collect the formed microspheres by filtration using Whatman filter paper. Wash the microspheres and dry them at room temperature.[12]

In Vitro Drug Release Study

This protocol is essential to assess the sustained-release characteristics of the developed formulation.

Protocol:

-

Apparatus: Use a USP Type II (Paddle) dissolution apparatus.

-

Dissolution Medium: For NSAIDs like Loxoprofen, a two-stage dissolution can be performed to simulate gastrointestinal transit:

-

Procedure:

-

Maintain the dissolution medium at 37 ± 0.5°C.[13]

-

Place one tablet or a quantity of microspheres equivalent to a single dose into each dissolution vessel.

-

Set the paddle speed to 50 or 100 RPM.

-

Withdraw aliquots (e.g., 5 mL) of the medium at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12 hours).

-

Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.

-

-

Analysis: Filter the samples and analyze the concentration of Loxoprofen using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Data Calculation: Calculate the cumulative percentage of drug released at each time point.

Loxoprofen's Mechanism of Action: COX Inhibition Pathway

Loxoprofen exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes.[14]

Caption: Inhibition of the COX pathway by Loxoprofen's active metabolite.

References

- 1. Loxoprofen - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Loxoprofen Sodium Hydrate? [synapse.patsnap.com]

- 3. CN102525989B - Loxoprofen sodium matrix sustained-release tablet - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. Development and In Vitro-In Vivo Evaluation of a Novel Sustained-Release Loxoprofen Pellet with Double Coating Layer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and In Vitro-In Vivo Evaluation of a Novel Sustained-Release Loxoprofen Pellet with Double Coating Layer [mdpi.com]

- 7. Loxoprofen sodium matrix sustained-release tablet - Eureka | Patsnap [eureka.patsnap.com]

- 8. jbclinpharm.org [jbclinpharm.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Preparation and evaluation of sustained release loxoprofen loaded microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Loxoprofen | C15H18O3 | CID 3965 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Efficacy of m-Loxoprofen in a Carrageenan-Induced Paw Edema Model

Audience: Researchers, scientists, and drug development professionals.

Introduction

Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivatives group.[1] It is a prodrug that, after oral administration, is quickly absorbed from the gastrointestinal tract and converted to its active trans-alcohol metabolite.[1][2] This active form is a potent, non-selective inhibitor of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[3][4] The carrageenan-induced paw edema model is a widely used and highly reproducible model of acute, non-immune inflammation, making it an ideal platform for evaluating the anti-inflammatory activity of compounds like m-Loxoprofen.[5][6] This model mimics the cardinal signs of inflammation, including edema, hyperalgesia, and erythema.[5]

Mechanism of Action of this compound

Loxoprofen itself has minimal pharmacological activity.[3] Following administration, it is rapidly metabolized by carbonyl reductase into its active trans-alcohol form.[7][8] This active metabolite non-selectively inhibits both COX-1 and COX-2 enzymes.[4] By blocking these enzymes, it prevents the conversion of arachidonic acid into prostaglandins (specifically PGE2) and thromboxane, thereby reducing the inflammatory response and providing analgesic effects.[1][9] This prodrug nature helps to reduce direct irritation to the gastric mucosa.[2][4]

References

- 1. Loxoprofen - Wikipedia [en.wikipedia.org]

- 2. vinmec.com [vinmec.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Loxoprofen Sodium Hydrate? [synapse.patsnap.com]

- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 6. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 7. mims.com [mims.com]

- 8. verification.fda.gov.ph [verification.fda.gov.ph]

- 9. Loxoprofen Sodium, a Non-Selective NSAID, Reduces Atherosclerosis in Mice by Reducing Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Transdermal Delivery Systems for m-Loxoprofen

Introduction

Loxoprofen is a potent non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid group.[1] It functions as a prodrug, meaning it is converted in the body to its active metabolite, a trans-alcohol form (trans-OH), which then exerts its anti-inflammatory and analgesic effects by inhibiting cyclooxygenase (COX) enzymes.[2][3] While effective when administered orally, loxoprofen, like other NSAIDs, can cause gastrointestinal side effects.[4][5] Transdermal delivery systems (TDS), such as patches and gels, offer a promising alternative by delivering the drug directly to the site of pain and inflammation, thereby minimizing systemic exposure and reducing the risk of gastrointestinal complications.[4][5][6][7] This route also bypasses first-pass metabolism in the liver.[5][7]

These notes provide an overview of various formulation strategies for m-Loxoprofen transdermal delivery, supported by quantitative data and detailed experimental protocols for researchers and drug development professionals.

Formulation Strategies and Key Findings

Several advanced formulation strategies have been explored to enhance the transdermal permeation and efficacy of loxoprofen.

1. Vesicular Systems (Ethosomes): Ethosomes are lipid vesicles characterized by a high concentration of ethanol, which enhances their ability to penetrate the deeper layers of the skin. Studies have shown that loxoprofen can be effectively encapsulated in ethosomes, leading to superior drug release and skin penetration compared to conventional hydroalcoholic solutions.[8][9] An optimized formulation demonstrated high entrapment efficiency and favorable physicochemical properties.[8][9]

2. Nanocarriers (Nanosponges): Nanosponges are porous polymeric structures capable of entrapping hydrophobic drugs like loxoprofen. When incorporated into a hydrogel, loxoprofen-loaded nanosponges provide sustained drug release over an extended period.[10] This system has been shown to significantly improve the cumulative amount of drug permeated through the skin compared to commercial gel formulations.[10]

3. Organogels and Hydrogel Patches: Pluronic Lecithin Organogels (PLOs) have been used to create transdermal patches with sustained-release properties, showing continuous drug diffusion for up to 12 hours.[5][11] Hydrogel patches are widely studied and have demonstrated clinical non-inferiority in efficacy compared to oral loxoprofen tablets for myalgia, with a lower incidence of adverse events.[6][12][13]

4. Permeation Enhancement Techniques:

-

Ion-Pair Formation: Forming an ion-pair with an organic amine, such as triethylamine (TEA), has been shown to dramatically increase the skin flux of loxoprofen from a patch formulation.[4][14]

-

Chemical Enhancers: The inclusion of chemical enhancers like isopropyl myristate (IPM) and lactic acid in patch formulations can further boost drug permeation.[7][14] Combining ion-pair formation with a chemical enhancer resulted in a flux rate approximately two times higher than a commercial patch.[4][14]

Data Presentation

The following tables summarize quantitative data from various studies on this compound transdermal delivery systems.

Table 1: Formulation Composition and Physicochemical Properties

| Formulation Type | Key Components | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |

|---|---|---|---|---|---|

| Ethosomes (Optimized) | 1% Loxoprofen, 1% Egg Yolk Lecithin, 30% Ethanol, 5% Propylene Glycol | 164.2 ± 19 | +45.1 ± 4.5 | 96.8 ± 0.43 | [8][9] |

| Nanosponges (Optimized) | Loxoprofen, Polyvinyl alcohol, Ethylcellulose | 239.8 ± 16.95 | -8.32 ± 0.87 | 67.29 ± 1.19 | [10] |

| Organogel (PLO) | Loxoprofen, Soya Lecithin, Pluronic F127, Isopropyl Palmitate | N/A | N/A | 98.3 ± 2.7 |[15] |

Table 2: In Vitro / Ex Vivo Skin Permeation Data

| Formulation / Enhancer | Vehicle / Base | Skin Model | Flux (µg/cm²/h) | Enhancement Ratio | Reference |

|---|---|---|---|---|---|

| Loxoprofen + Triethylamine (TEA) | Isopropyl Myristate (IPM) | Rabbit Skin | 499.75 ± 32.40 | 2.17 (vs. Loxoprofen alone) | [4][14] |

| Loxoprofen-TEA Patch | Drug-in-adhesive | Rabbit Skin | 369.37 ± 34.32 | - | [4][14] |

| Loxoprofen-TEA Patch + 5% IPM | Drug-in-adhesive | Rabbit Skin | 840.04 ± 66.38 | ~2.0 (vs. commercial patch) | [4][14] |

| Loxoprofen-Nanosponge Gel | Carbopol 934 Hydrogel | Rat Skin | 4.11 (cumulative % after 24h: 98.66) | 1.63 (vs. commercial gel) | [10] |

| Loxoprofen Sodium Patch (LP-Na_AO) | Acrylic Polymer (carboxyl groups) | Hairless Mouse Skin | ~1.2 (µg/cm²/h) | 2.5 (vs. other polymers) | [7] |

| LP-Na_AO Patch + Lactic Acid | Acrylic Polymer (carboxyl groups) | Hairless Mouse Skin | ~1.8 (µg/cm²/h) | 1.5 (vs. LP-Na_AO alone) |[7] |

Table 3: Clinical Efficacy and Safety of Loxoprofen Transdermal vs. Oral Formulations

| Study Population | Transdermal Formulation (LOX-T) | Oral Formulation (LOX-O) | Key Findings | Reference |

|---|---|---|---|---|

| Chinese Patients with Myalgia | 100 mg Hydrogel Patch (once daily) | 60 mg Tablet (3 times daily) | Efficacy: Final efficacy rate was 81.3% for LOX-T vs. 72.2% for LOX-O, demonstrating non-inferiority.[6][13] Safety: Total adverse events were 14.3% in the LOX-T group vs. 22.0% in the LOX-O group.[6][12] | [6][12][13] |

| Patients with Chronic Inflammatory Pain (Real-World Study) | Loxoprofen Sodium Hydrogel Patch | N/A (observational study) | Efficacy: After 2 weeks, 93.33% of patients reported the treatment was effective. Patient Satisfaction: Overall satisfaction rate was 90.00%. |[16] |

Visualizations

Experimental Protocols

Protocol 1: Preparation of Loxoprofen Ethosomes

Based on the thin-film hydration and probe sonication technique.[8][9]

1. Materials and Equipment:

-

Loxoprofen sodium

-

Egg yolk lecithin

-

Ethanol

-

Propylene glycol (PG)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Rotary evaporator

-

Probe sonicator

-

Round-bottom flask

2. Procedure:

-

Accurately weigh loxoprofen and egg yolk lecithin and dissolve them in ethanol within a clean, dry round-bottom flask.

-

Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, dry lipid film forms on the inner wall of the flask.

-

Ensure the film is completely dry by keeping it under vacuum for at least 1 hour after the bulk solvent has been removed.

-

Hydrate the lipid film by adding PBS (pH 7.4) containing propylene glycol. Rotate the flask gently at the same temperature used for evaporation to allow the film to peel off and form a vesicular suspension.

-

To reduce the particle size of the vesicles, subject the suspension to probe sonication. Sonicate in an ice bath for a specified duration (e.g., 5 minutes) with on-off cycles to prevent overheating.

-

Store the resulting ethosomal suspension at 4°C for further characterization.

Protocol 2: In Vitro Drug Release Study (IVRT)

General protocol based on methodologies described in multiple sources.[7][10][14]

1. Materials and Equipment:

-

Franz diffusion cells

-

Synthetic membrane (e.g., cellulose acetate, polysulfone)

-

Receptor medium (e.g., PBS pH 7.4, sometimes with a solubilizing agent like Tween 80 to maintain sink conditions)

-

Magnetic stirrer with stir bars

-

Water bath or heating block to maintain 32°C ± 0.5°C

-

Syringes and collection vials

-

Analytical instrument for drug quantification (e.g., HPLC)

2. Procedure:

-

Prepare the receptor medium and degas it to prevent air bubbles from forming under the membrane.

-

Assemble the Franz diffusion cells. Fill the receptor compartment with the degassed medium, ensuring no bubbles are trapped. Place a small magnetic stir bar in the receptor compartment.

-

Place the assembly in a water bath or on a heating block set to maintain the membrane surface temperature at 32°C. Allow the system to equilibrate.

-

Mount the synthetic membrane between the donor and receptor compartments, with the shiny side facing the donor compartment.

-

Apply a precise amount of the loxoprofen formulation (e.g., gel, patch of a specific area) evenly onto the surface of the membrane in the donor compartment.

-

Start the magnetic stirrer in the receptor compartment at a constant speed (e.g., 600 rpm).

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium from the sampling arm.

-

Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume.

-

Analyze the collected samples for loxoprofen concentration using a validated analytical method (e.g., HPLC).

-

Calculate the cumulative amount of drug released per unit area (µg/cm²) and plot it against time.

Protocol 3: Ex Vivo Skin Permeation Study

Based on methodologies for assessing skin permeation.[4][7][14]

1. Materials and Equipment:

-

Same as Protocol 2, with the addition of:

-

Excised skin (e.g., full-thickness abdominal skin from rats, rabbits, or human cadavers).[7][14]

2. Skin Preparation:

-

Excise the full-thickness skin from the chosen source.

-

Carefully remove any subcutaneous fat, connective tissue, and hair using a scalpel and clippers.

-

Rinse the skin with saline or PBS.

-

Cut the skin into sections appropriate for mounting on the Franz diffusion cells.

-

The prepared skin can be used immediately or stored frozen at -20°C or below until use. If frozen, thaw the skin at room temperature before mounting.

3. Procedure:

-

The procedure is identical to Protocol 2, with the following key difference in Step 4:

-

Mount the prepared skin section on the Franz diffusion cell between the donor and receptor compartments, with the stratum corneum side facing the donor compartment.

-

Visually inspect the mounted skin for any imperfections or leaks.

-

Proceed with the application of the formulation and sample collection as described in Protocol 2 (Steps 5-10).

-

At the end of the experiment, dismount the skin, wash the surface to remove excess formulation, and determine the amount of drug retained in the skin if required.

-

Calculate the steady-state flux (Jss) from the linear portion of the cumulative permeation plot and the permeability coefficient (Kp).

References

- 1. Loxoprofen | MedPath [trial.medpath.com]

- 2. Bioactivation of loxoprofen to a pharmacologically active metabolite and its disposition kinetics in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. verification.fda.gov.ph [verification.fda.gov.ph]

- 4. tandfonline.com [tandfonline.com]

- 5. Fabrication of an Organogel-Based Transdermal Delivery System of Loxoprofen Sodium [mdpi.com]

- 6. Efficacy and Safety of Loxoprofen Hydrogel Transdermal Patch Versus Loxoprofen Tablet in Chinese Patients with Myalgia: A Double-Blind, Double-Dummy, Parallel-Group, Randomized, Controlled, Non-Inferiority Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Elucidating Molecular State of Loxoprofen in Acrylic Adhesive Patches Which Could Relate Transdermal Drug Permeability [jstage.jst.go.jp]

- 8. Fabrication and assessment of ethosomes for effective transdermal delivery of loxoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fabrication and assessment of ethosomes for effective transdermal delivery of loxoprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Efficacy and Safety of Loxoprofen Hydrogel Transdermal Patch Versus Loxoprofen Tablet in Chinese Patients with Myalgia: A Double-Blind, Double-Dummy, Parallel-Group, Randomized, Controlled, Non-Inferiority Trial | springermedizin.de [springermedizin.de]

- 13. Efficacy and Safety of Loxoprofen Hydrogel Transdermal Patch Versus Loxoprofen Tablet in Chinese Patients with Myalgia: A Double-Blind, Double-Dummy, Parallel-Group, Randomized, Controlled, Non-Inferiority Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The effect of ion-pair formation combined with penetration enhancers on the skin permeation of loxoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. dovepress.com [dovepress.com]

Application Notes and Protocols for the Analytical Detection of m-Loxoprofen and its Metabolites in Plasma

These application notes provide detailed methodologies for the quantitative analysis of m-loxoprofen and its primary metabolites in plasma samples. The protocols are intended for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.

Introduction to this compound and its Metabolism

Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative class. It functions as a prodrug, meaning it is converted into its active form within the body.[1][2] Upon oral administration, loxoprofen is absorbed and rapidly metabolized, primarily in the liver, by carbonyl reductase to its active trans-alcohol metabolite.[1][2] This active form is a potent inhibitor of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins that mediate pain and inflammation.[2][3]

The metabolism of loxoprofen also yields other metabolites, including a cis-alcohol form, hydroxylated metabolites (facilitated by CYP3A4 and CYP3A5 enzymes), and glucuronide conjugates (catalyzed by UGT2B7).[2][4] The primary active metabolite is the trans-alcohol form.[1][5] Accurate and sensitive analytical methods are crucial for determining the plasma concentrations of loxoprofen and its metabolites to understand its pharmacokinetic profile.

Metabolic Pathway of this compound

Loxoprofen undergoes extensive metabolism to form several key metabolites. The primary pathway involves the reduction of the ketone group to form alcohol metabolites. Further metabolism includes hydroxylation and glucuronidation.

Application Note 1: LC-MS/MS Method for Loxoprofen in Human Plasma

This protocol outlines a rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of loxoprofen in human plasma.

Principle

Loxoprofen is extracted from a small volume of human plasma via liquid-liquid extraction. The analyte is then separated using reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in the selected reaction monitoring (SRM) mode.

Materials and Reagents

-

Loxoprofen reference standard

-

Ketoprofen (Internal Standard, IS)

-

HPLC-grade methanol and acetonitrile

-

HPLC-grade ethyl acetate

-

Formic acid

-

Ultrapure water

-

Human plasma (with anticoagulant)

Instrumentation

-

Liquid Chromatograph (LC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column: Atlantis dC18 (or equivalent)

Experimental Protocol

4.1. Standard and Quality Control (QC) Sample Preparation

-

Prepare stock solutions of loxoprofen and ketoprofen (IS) in methanol.

-

Prepare working standard solutions of loxoprofen by serial dilution of the stock solution with methanol:water (50:50, v/v).

-